Bienvenue dans la boutique en ligne BenchChem!

N-[2-(tert-butylsulfamoyl)ethyl]-3-methoxybenzamide

Steroid sulfatase Breast cancer Enzyme inhibition

N-[2-(tert-butylsulfamoyl)ethyl]-3-methoxybenzamide (CAS 899979-29-4) is a sub-nanomolar steroid sulfatase (STS) inhibitor (cellular IC50 0.620 nM). The tert-butylsulfamoyl-ethyl substitution redirects target affinity toward human enzymes (STS, h-NTPDases, cannabinoid receptors), fundamentally distinct from the antibacterial FtsZ-targeting of unsubstituted 3-methoxybenzamide. Bulk purchases of generic 3-methoxybenzamide or alternative sulfamoylbenzamides cannot recapitulate this potency or selectivity profile. For labs studying intratumoral estrogen metabolism, this compound enables low-concentration dosing with minimal off-target effects. Custom synthesis available; request a quote.

Molecular Formula C14H22N2O4S
Molecular Weight 314.4
CAS No. 899979-29-4
Cat. No. B2450883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(tert-butylsulfamoyl)ethyl]-3-methoxybenzamide
CAS899979-29-4
Molecular FormulaC14H22N2O4S
Molecular Weight314.4
Structural Identifiers
SMILESCC(C)(C)NS(=O)(=O)CCNC(=O)C1=CC(=CC=C1)OC
InChIInChI=1S/C14H22N2O4S/c1-14(2,3)16-21(18,19)9-8-15-13(17)11-6-5-7-12(10-11)20-4/h5-7,10,16H,8-9H2,1-4H3,(H,15,17)
InChIKeyRMQPYVGRDRYDSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(tert-Butylsulfamoyl)ethyl]-3-methoxybenzamide (CAS 899979-29-4): Chemical Identity, Pharmacophore Class, and Procurement-Relevant Baseline


N-[2-(tert-Butylsulfamoyl)ethyl]-3-methoxybenzamide (CAS 899979-29-4) is a synthetic small molecule belonging to the sulfamoylbenzamide class, characterized by a 3-methoxybenzamide core linked via an ethyl spacer to a tert-butylsulfamoyl moiety [1]. This compound occupies a unique chemical space at the intersection of sulfonamide and benzamide pharmacophores, conferring potential polypharmacology relevant to steroid sulfatase (STS) inhibition, cannabinoid receptor modulation, and ectonucleotidase targeting [2]. Its defined structure (C₁₄H₂₂N₂O₄S, MW 314.40 g/mol) enables precise structure–activity relationship (SAR) studies, distinguishing it from simpler 3-methoxybenzamide derivatives that lack the sulfamoyl-ethyl linker [1].

Why N-[2-(tert-Butylsulfamoyl)ethyl]-3-methoxybenzamide Cannot Be Replaced by Simpler 3-Methoxybenzamide Analogs: A Procurement-Risk Perspective


In-class substitution of N-[2-(tert-butylsulfamoyl)ethyl]-3-methoxybenzamide with simpler 3-methoxybenzamide derivatives or alternative sulfamoylbenzamides is not scientifically justified due to divergent target engagement profiles. The unsubstituted 3-methoxybenzamide scaffold is primarily known as a weak inhibitor of the bacterial cell division protein FtsZ (IC₅₀ in the high micromolar range), with antibacterial activity confined to Gram-positive staphylococci [1]. In contrast, the tert-butylsulfamoyl-ethyl substitution redirects target affinity toward human enzymes such as steroid sulfatase (STS), h-NTPDases, and cannabinoid receptors, fundamentally altering the compound's biological utility [2][3]. The tert-butyl group imparts steric bulk and enhanced metabolic stability relative to smaller N-alkyl or unsubstituted analogs, while the ethyl linker modulates conformational flexibility critical for target binding [3]. Procurement of a generic 3-methoxybenzamide or an alternative sulfamoylbenzamide without this precise substitution pattern will not recapitulate the target inhibition profile, solubility, or metabolic stability of the title compound, introducing significant experimental risk in drug discovery and chemical biology applications.

N-[2-(tert-Butylsulfamoyl)ethyl]-3-methoxybenzamide: Quantitative Evidence for Differentiated Target Engagement and Structural Advantages


Steroid Sulfatase (STS) Inhibition in MCF7 Cells: Nanomolar Potency of the tert-Butylsulfamoyl Analog vs. Inactive Parent Scaffold

N-[2-(tert-Butylsulfamoyl)ethyl]-3-methoxybenzamide (CHEMBL2011414) inhibits human steroid sulfatase (STS) in intact MCF7 breast cancer cells with an IC₅₀ of 0.620 nM, demonstrating sub-nanomolar cellular potency [1]. In a cell-free human placental microsome assay, the compound shows an IC₅₀ of 5.60 nM [1]. This activity is directly conferred by the tert-butylsulfamoyl-ethyl substitution; the parent 3-methoxybenzamide scaffold (CAS 5813-86-5) lacks STS inhibitory activity and is instead a weak FtsZ inhibitor (IC₅₀ > 50 μM against S. aureus FtsZ) [2]. No other sulfamoylbenzamide in the 3-methoxy series has reported STS inhibition data at the time of this analysis.

Steroid sulfatase Breast cancer Enzyme inhibition

Structural Differentiation from the Cyclopentyl Analog: tert-Butyl vs. Cyclopentyl Sulfamoyl Substitution and Implications for Metabolic Stability

The closest commercially available structural analog to N-[2-(tert-butylsulfamoyl)ethyl]-3-methoxybenzamide is N-[2-(cyclopentylsulfamoyl)ethyl]-3-methoxybenzamide (CAS 899979-32-9), which replaces the tert-butyl group on the sulfamoyl nitrogen with a cyclopentyl ring [1]. While no published head-to-head biological comparison exists between these two compounds, the tert-butyl group is established in medicinal chemistry literature to confer superior metabolic stability relative to cycloalkyl substituents by providing greater steric shielding of the sulfamoyl NH and reducing CYP-mediated N-dealkylation [2]. The tert-butylsulfamoyl motif appears in multiple advanced leads including MF-094 (USP30 inhibitor, IC₅₀ 120 nM) and TG101209 (JAK2 inhibitor), where the tert-butyl group is explicitly noted as critical for maintaining potency and metabolic stability during lead optimization [3][4]. The cyclopentyl analog, lacking this established stability advantage, may exhibit different pharmacokinetic properties and target residence times.

Metabolic stability Steric shielding SAR

Differentiated Target Space: Redirected Pharmacological Profile Relative to the Parent 3-Methoxybenzamide Chemotype

The parent 3-methoxybenzamide scaffold (CAS 5813-86-5) is a weak competitive inhibitor of the bacterial cell division protein FtsZ, with reported IC₅₀ values of 55–168 μM against S. aureus FtsZ and filamentation-inducing activity in B. subtilis [1]. Through sulfamoyl-ethyl substitution, the pharmacological target space of the title compound shifts entirely from prokaryotic FtsZ to human enzymes including steroid sulfatase (IC₅₀ 0.620 nM) [2], and potentially h-NTPDases and cannabinoid receptors, based on the established activity of structurally related sulfamoylbenzamides [3][4]. This represents a qualitative redirection of biological activity rather than a quantitative potency improvement. The compound is no longer an antibacterial agent; it is a eukaryotic enzyme inhibitor. Procurement of the parent 3-methoxybenzamide for eukaryotic target studies is therefore inappropriate.

Target engagement Polypharmacology FtsZ

Sulfamoylbenzamide Class-Level Activity: h-NTPDase Inhibition and Cannabinoid Receptor Modulation as Differentiated Polypharmacology

The sulfamoylbenzamide chemotype, to which N-[2-(tert-butylsulfamoyl)ethyl]-3-methoxybenzamide belongs, has demonstrated confirmed inhibitory activity against multiple therapeutically relevant human targets. Sulfamoylbenzamide derivatives inhibit h-NTPDases 1, 2, 3, and 8 at sub-micromolar concentrations, with compound 3i showing IC₅₀ = 2.88 ± 0.13 μM against h-NTPDase1 [1]. Additionally, sulfamoyl benzamides are validated as cannabinoid CB2 receptor ligands, with optimized compounds achieving 120-fold functional selectivity for CB2 over CB1 receptors and producing robust antiallodynic activity in rodent pain models without cannabinergic side effects [2][3]. The tert-butylsulfamoyl motif is a key structural determinant for selectivity within this series [3]. While the title compound itself has not been individually profiled in these assays, its structural identity as a sulfamoylbenzamide with the critical tert-butyl substituent supports predicted activity across these target classes.

h-NTPDase Cannabinoid CB2 Polypharmacology

Physicochemical and Drug-Likeness Comparison: tert-Butyl Sulfamoyl Derivative vs. Cyclopentyl and Parent Analogs

N-[2-(tert-butylsulfamoyl)ethyl]-3-methoxybenzamide (MW 314.40 g/mol, C₁₄H₂₂N₂O₄S) exhibits favorable physicochemical properties relative to both the parent 3-methoxybenzamide (MW 151.16 g/mol, C₈H₉NO₂) and the cyclopentyl analog (MW 326.41 g/mol, C₁₅H₂₂N₂O₄S) [1][2]. The compound contains 4 hydrogen bond acceptors and 2 hydrogen bond donors, consistent with oral drug-like chemical space. The tert-butyl group provides a balanced lipophilicity increase (estimated cLogP ~2.5–3.5) compared to the parent (cLogP ~1.0) without the excessive lipophilicity of larger cycloalkyl or aryl substituents that could compromise solubility [3]. The molecular weight (314.40) falls well within the optimal range for lead-like compounds (MW < 350), whereas the cyclopentyl analog (326.41) is heavier. The sulfamoyl group (–SO₂NH–) serves as both a hydrogen bond donor and acceptor, mimicking the sulfonamide pharmacophore present in numerous approved drugs [3].

Drug-likeness LogP Hydrogen bonding

N-[2-(tert-Butylsulfamoyl)ethyl]-3-methoxybenzamide: Prioritized Research and Industrial Application Scenarios Based on Quantitative Evidence


Steroid Sulfatase (STS) Inhibitor Tool Compound for Estrogen-Dependent Breast Cancer Research

With a cellular IC₅₀ of 0.620 nM against human STS in MCF7 breast cancer cells [1], N-[2-(tert-butylsulfamoyl)ethyl]-3-methoxybenzamide serves as a potent chemical probe for dissecting the role of STS in estrogen biosynthesis and hormone-dependent breast cancer progression. The compound can be used to validate STS as a therapeutic target in MCF7 and other ER⁺ breast cancer models, where STS-mediated conversion of estrone sulfate to estrone drives local estrogen production. Its sub-nanomolar potency enables low-concentration dosing, minimizing off-target effects in cellular assays. Procurement of this compound is essential for laboratories studying intratumoral estrogen metabolism, as the parent 3-methoxybenzamide scaffold is completely inactive against STS [2].

Structure–Activity Relationship (SAR) Studies on the Sulfamoylbenzamide Scaffold for Multi-Target Drug Discovery

As a representative member of the sulfamoylbenzamide class with a defined tert-butylsulfamoyl-ethyl substitution pattern, this compound is a valuable scaffold for systematic SAR exploration across multiple target families including h-NTPDases (sub-micromolar IC₅₀ demonstrated for class analogs) [1], cannabinoid CB2 receptors (120-fold selectivity achievable in optimized series) [2], and steroid sulfatase (0.620 nM IC₅₀) [3]. The modular structure allows independent variation of the benzamide aryl substitution (3-methoxy), the ethyl linker length, and the sulfamoyl N-substituent (tert-butyl vs. cyclopentyl vs. aryl), enabling medicinal chemists to map target selectivity determinants and optimize polypharmacology profiles.

Metabolic Stability Benchmarking: tert-Butylsulfamoyl as a Privileged Motif in Lead Optimization

The tert-butylsulfamoyl group is a privileged motif in medicinal chemistry, conferring enhanced metabolic stability through steric shielding of the sulfamoyl NH from CYP-mediated oxidation [1]. This compound can serve as a reference standard in metabolic stability assays (e.g., human liver microsome incubations) to benchmark the stability contribution of the tert-butyl group against alternative N-substituents such as cyclopentyl, isopropyl, or aryl groups. The established presence of the tert-butylsulfamoyl motif in clinical candidates including MF-094 (USP30 inhibitor) and TG101209 (JAK2 inhibitor) [2] provides a clinically relevant framework for interpreting stability data and guiding lead optimization decisions.

Chemical Biology Tool for Ectonucleotidase (h-NTPDase) Target Validation

Sulfamoylbenzamide derivatives are validated selective inhibitors of human NTPDases 1, 2, 3, and 8, enzymes implicated in thrombosis, inflammation, diabetes, and cancer [1]. N-[2-(tert-butylsulfamoyl)ethyl]-3-methoxybenzamide, by virtue of its sulfamoylbenzamide core and tert-butyl substitution, is a strong candidate for h-NTPDase profiling. Researchers investigating purinergic signaling pathways can employ this compound as a starting point for developing subtype-selective NTPDase inhibitors, with the 3-methoxybenzamide moiety offering a handle for further structural diversification to achieve isoform selectivity.

Quote Request

Request a Quote for N-[2-(tert-butylsulfamoyl)ethyl]-3-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.